Superior Macrofilaricidal Efficacy in A. viteae Model
In a direct head-to-head in vivo comparison against Acanthocheilonema viteae in Mastomys coucha, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (compound 4c) achieved 100% macrofilaricidal (adulticidal) activity at 50 mg/kg × 5 days (ip), the highest adult worm clearance among all 41 compounds evaluated in the series [1]. Its closest structural analog, the tetrahydro derivative 3c (methyl 1-(4-methylphenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate), showed only 90% adulticidal response under identical conditions, while the corresponding hydroxymethyl analog 5c was limited to sterilization of only 40% of surviving female worms [1]. Compounds with alternative 1-aryl substituents such as 4-chlorophenyl (3a/4b), 4-fluorophenyl, or 2-chlorophenyl (3f/4f) did not reach 100% macrofilaricidal activity; the nearest comparator 4f (2-chlorophenyl, aromatized) achieved 94% [1].
| Evidence Dimension | Macrofilaricidal (adulticidal) activity (% kill of adult filarial worms) |
|---|---|
| Target Compound Data | 100% macrofilaricidal activity; 0% microfilaricidal activity |
| Comparator Or Baseline | Compound 3c (tetrahydro analog): 90% adulticidal; Compound 4f (2-chlorophenyl analog): 94% adulticidal; Compound 3a (4-chlorophenyl tetrahydro): 0% macrofilaricidal, 94% microfilaricidal |
| Quantified Difference | 4c: 100% adulticidal vs. 3c: 90% (Δ = 10 percentage points); 4c is the only compound in the series to reach 100% macrofilaricidal activity |
| Conditions | In vivo, A. viteae infected Mastomys coucha, 50 mg/kg × 5 days (intraperitoneal) |
Why This Matters
The 100% macrofilaricidal endpoint represents complete adult worm eradication—a highly sought-after and rare phenotype in antifilarial drug discovery—making this compound the benchmark adulticidal agent in the 1,3-disubstituted β-carboline series and the preferred starting point for macrofilaricidal lead optimization.
- [1] Srivastava, S.K.; Agarwal, A.; Chauhan, P.M.S.; Agarwal, S.K.; Bhaduri, A.P.; Singh, S.N.; Fatima, N.; Chatterjee, R.K. Potent 1,3-Disubstituted-9H-pyrido[3,4-b]indoles as New Lead Compounds in Antifilarial Chemotherapy. J. Med. Chem. 1999, 42, 1667–1672. Table 1. View Source
